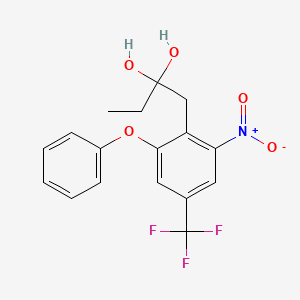
2-Difluoromethyl-(trifluoromethylthio)benzene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Difluoromethyl-(trifluoromethylthio)benzene, also known as 2-DFMTB, is a chemical compound with a molecular formula of C7H3F5S. It is a colorless, volatile liquid with a sweet, pungent odor. It is highly flammable and has a boiling point of 107°C. 2-DFMTB is used in a variety of laboratory experiments and is a key component in the synthesis of pharmaceuticals, agrochemicals, and other chemicals.
Applications De Recherche Scientifique
2-Difluoromethyl-(trifluoromethylthio)benzene, 97% is widely used in scientific research and is a key component in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used in the synthesis of a variety of other compounds, including dyes, surfactants, and catalysts. Additionally, 2-Difluoromethyl-(trifluoromethylthio)benzene, 97% is used in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Difluoromethyl-(trifluoromethylthio)benzene, 97% is not well understood. However, it is believed that the compound is able to interact with certain proteins, enzymes, and other molecules in the body, affecting their function and activity. This can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-Difluoromethyl-(trifluoromethylthio)benzene, 97% has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have an effect on the central nervous system, including sedative, hypnotic, and anxiolytic effects. Additionally, 2-Difluoromethyl-(trifluoromethylthio)benzene, 97% has been found to have an effect on the cardiovascular system, including reducing blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
2-Difluoromethyl-(trifluoromethylthio)benzene, 97% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it is highly volatile, which makes it easy to work with in the lab. However, 2-Difluoromethyl-(trifluoromethylthio)benzene, 97% is highly flammable and is toxic if inhaled or ingested, so it should be handled with care.
Orientations Futures
There are a variety of potential future directions for research into 2-Difluoromethyl-(trifluoromethylthio)benzene, 97%. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in pharmaceuticals, agrochemicals, and other chemicals. Additionally, further research into the synthesis and mechanism of action of 2-Difluoromethyl-(trifluoromethylthio)benzene, 97% could lead to new and improved methods of synthesis and applications. Finally, further research into the toxicity of 2-Difluoromethyl-(trifluoromethylthio)benzene, 97% could lead to improved safety protocols for working with the compound in the lab.
Méthodes De Synthèse
2-Difluoromethyl-(trifluoromethylthio)benzene, 97% can be synthesized by the reaction of trifluoromethylthiol and 2-difluoromethylbenzene in a two-step process. In the first step, trifluoromethylthiol is reacted with 2-difluoromethylbenzene in the presence of a catalyst, such as pyridine, to form an intermediate compound. In the second step, the intermediate compound is reacted with a base, such as sodium hydroxide, to produce 2-Difluoromethyl-(trifluoromethylthio)benzene, 97%.
Propriétés
IUPAC Name |
1-(difluoromethyl)-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5S/c9-7(10)5-3-1-2-4-6(5)14-8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEJQSVTMXVJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)






